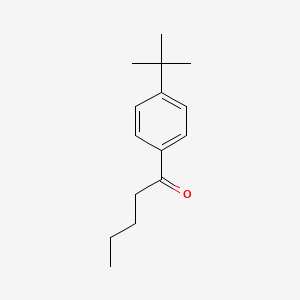

1-(4-Tert-butyl-phenyl)-pentan-1-one

Description

1-(4-Tert-butyl-phenyl)-pentan-1-one (CAS: 914220-77-2) is a ketone compound featuring a pentan-1-one backbone substituted with a 4-tert-butylphenyl group. Its molecular weight is 218.34 g/mol, and it is typically supplied with a purity of ≥97% for laboratory use . The tert-butyl group confers steric bulk, influencing physical properties such as solubility and crystallinity. The compound is marketed for research purposes, with suppliers like CymitQuimica emphasizing its restricted use to laboratory settings .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-6-7-14(16)12-8-10-13(11-9-12)15(2,3)4/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBIABLBICLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

Aluminum trichloride (AlCl₃) and trifluoromethanesulfonic acid (TfOH) are frequently employed as co-catalysts. In one protocol, a mixture of benzophenone (30 g, 0.165 mol), AlCl₃ (2.2 g, 0.017 mol), and TfOH (2.5 g, 0.018 mol) in toluene was heated to 50°C for 20 minutes, followed by refluxing with p-toluenesulfonic acid (31.2 g, 0.18 mol) and 4-hydroxypiperidine (17.2 g, 0.17 mol). The tert-butyl group’s steric bulk necessitates prolonged reaction times (5–12 hours) and elevated temperatures (105–116°C) to achieve satisfactory conversion rates.

Yield and Purification

The crude product is typically washed with sodium hydroxide (1N) to remove acidic impurities, followed by recrystallization in ethanol. This method yields approximately 40% pure product after vacuum drying. However, catalyst residues and byproducts like polyacylated derivatives often necessitate additional purification steps, such as column chromatography.

Nucleophilic Substitution Reactions

Nucleophilic displacement of halogenated intermediates offers a modular route to this compound. This approach is favored for its compatibility with diverse nucleophiles and scalability.

Chloride Displacement with Piperidine Derivatives

A prominent example involves reacting 4'-tert-butyl-4-chlorobutyrophenone (10.15 g, 170 mol%) with benzhydryloxypiperidine toluenesulfonate (11.44 g, 0.025 mol) in methyl isobutyl ketone (MIBK) under nitrogen. Potassium carbonate (8.47 g, 245 mol%) facilitates the substitution at 105–116°C over 2.25 hours, yielding 55.27% product after recrystallization in ethanol.

Table 1: Key Reaction Parameters for Nucleophilic Substitution

| Parameter | Value |

|---|---|

| Solvent | Methyl isobutyl ketone (MIBK) |

| Base | Potassium carbonate |

| Temperature | 105–116°C |

| Reaction Time | 2.25 hours |

| Yield | 55.27% |

| Purity (HPLC) | 99.27% |

Sodium Bicarbonate-Mediated Reactions

Alternative protocols replace potassium carbonate with sodium bicarbonate (NaHCO₃) to minimize side reactions. In toluene, NaHCO₃ (14.28 g) and 4'-tert-butyl-4-chlorobutyrophenone (28.65 g) are refluxed for 12 hours, achieving a 66.43% yield. The organic phase is washed with water and concentrated, followed by oxalic acid treatment to isolate the oxalate salt, which is neutralized to yield the final product.

Coupling Reactions and Advanced Methodologies

Recent advances focus on coupling reactions to streamline synthesis and enhance atom economy.

One-Pot Tandem Reactions

A one-pot method combining Friedel-Crafts acylation and nucleophilic substitution was demonstrated using AlCl₃/TfOH and NaHCO₃ sequentially. This tandem process reduces intermediate isolation steps, albeit with a moderate total yield of 40% due to competing side reactions.

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade this compound.

Recrystallization Techniques

Ethanol is the solvent of choice for recrystallization due to its polarity and compatibility with the product. Cooling the hot ethanol solution to -10°C for 12 hours yields crystals with >99% HPLC purity.

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate eluent) resolves residual tert-butylphenolic byproducts, though industrial-scale applications prefer distillation or melt crystallization for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Typical reagents include bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

Oxidation: 1-(4-tert-butyl-phenyl)-pentanoic acid.

Reduction: 1-(4-tert-butyl-phenyl)-pentan-1-ol.

Substitution: Brominated derivatives of the phenyl ring.

Scientific Research Applications

Organic Synthesis

1-(4-Tert-butyl-phenyl)-pentan-1-one serves as a valuable building block in organic synthesis. It is commonly utilized as a reagent in various chemical reactions, including:

- Friedel-Crafts Acylation : This method involves the reaction of 4-tert-butylphenol with pentanoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. This reaction pathway is significant for synthesizing complex organic molecules.

- Oxidation and Reduction Reactions : The compound can be oxidized to form 1-(4-tert-butyl-phenyl)-pentanoic acid or reduced to yield 1-(4-tert-butyl-phenyl)-pentan-1-ol using common reagents like potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄), respectively.

Biological Applications

In biological research, this compound has been employed in studies focusing on enzyme inhibitors and biochemical assays. Its structural similarity to other phenolic compounds allows it to interact with various biological systems, making it useful for:

- Investigating Enzyme Activity : The compound's ability to inhibit specific enzymes has been explored, providing insights into its potential therapeutic applications.

- Biochemical Probes : It serves as a probe in assays that evaluate enzyme function and interaction, contributing to drug development processes .

Industrial Uses

In the industrial sector, this compound is utilized in the production of polymers and as an intermediate in the synthesis of other chemicals. Its properties make it suitable for:

- Polymer Production : The compound's stability and reactivity allow it to be incorporated into polymer matrices, enhancing material properties.

- Chemical Intermediates : It acts as an intermediate in the manufacture of various specialty chemicals, which are crucial for producing consumer products .

Case Study 1: Enantioselective C–H Functionalization

Research has demonstrated the utility of this compound in enantioselective C–H functionalization reactions. In one study, this compound was reacted with aryldiazoacetates using Rhodium catalysts, yielding high stereoselectivity (up to 88% enantiomeric excess) under optimized conditions. This highlights its role in developing complex molecular architectures relevant to medicinal chemistry .

Case Study 2: Evaluation of Pharmacokinetic Properties

The incorporation of the tert-butyl group into bioactive compounds has been studied extensively due to its effects on physicochemical and pharmacokinetic properties. In one evaluation, compounds structurally similar to this compound were assessed for their solubility and permeability characteristics, revealing insights into their potential therapeutic efficacy .

Mechanism of Action

1-(4-Tert-butyl-phenyl)-pentan-1-one is structurally similar to other phenyl ketones, such as 4-tert-butylacetophenone and 4-tert-butylphenol. its unique combination of a tert-butyl group and a pentan-1-one moiety distinguishes it from these compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding properties of the compound.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in the target compound reduces crystallinity compared to smaller substituents like methyl .

- Electronic Effects : Bromine in 1-(4-Bromo-3-methylphenyl)-pentan-1-one increases molecular weight by ~37 g/mol and may alter reactivity .

- Polarity : Pyridinyl analogs (e.g., 1-(Pyridin-4-yl)-pentan-1-one) exhibit higher polarity due to the nitrogen atom, impacting solubility .

Functional Analogs: Cathinones and Psychoactive Derivatives

Cathinones, such as α-PVP and MDPV, share the pentanone backbone but include amino groups, leading to distinct pharmacological profiles:

Key Distinctions :

- Amino Groups: Cathinones (e.g., α-PVP, MDPV) feature amino substitutions, enabling interactions with neurotransmitter transporters, unlike this compound, which lacks such activity .

Biological Activity

1-(4-Tert-butyl-phenyl)-pentan-1-one, commonly referred to as a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group which enhances its lipophilicity, potentially influencing its interaction with biological targets. The following sections will detail its biological activity, including relevant research findings, case studies, and structural-activity relationships.

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- CAS Number : 43076-61-5

Antimicrobial Activity

Recent studies have shown that certain ketone derivatives exhibit significant antimicrobial properties. For instance, terfenadine derivatives, which share structural similarities with this compound, have been tested for their ability to inhibit the Hepatitis C Virus (HCV) by interfering with the CD81 receptor interaction. The optimization of these compounds led to enhanced inhibition rates, suggesting that structural modifications can significantly impact biological efficacy .

A high-throughput screening of various compounds indicated that modifications in the molecular structure could lead to increased antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. This highlights the potential of ketone derivatives in developing new antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, research on related phenolic compounds revealed their ability to induce cell shrinkage and apoptotic body formation at specific concentrations. This suggests that structural features such as the presence of a bulky substituent can enhance anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of ketone derivatives. The following table summarizes key findings from various studies regarding the impact of structural modifications on biological activity:

Case Studies

Case Study 1: Terfenadine Derivatives

Research focused on terfenadine derivatives demonstrated their inhibitory effects on HCV by acting on the CD81 receptor. The study synthesized multiple derivatives and assessed their inhibitory potency using fluorescence assays, revealing significant variations based on structural changes .

Case Study 2: Anticancer Activity

A study investigating the effects of phenolic compounds derived from plant extracts showed that certain structures could effectively induce apoptosis in cancer cell lines at specific concentrations. These findings suggest that similar ketone structures might possess comparable anticancer properties .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Tert-butyl-phenyl)-pentan-1-one in laboratory settings?

The compound can be synthesized via Friedel-Crafts acylation , using tert-butylbenzene and pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include maintaining anhydrous conditions, controlling reaction temperatures (typically 0–5°C), and using continuous flow reactors for improved yield and reproducibility. Post-synthesis purification involves column chromatography or recrystallization .

Q. What analytical techniques are suitable for characterizing this compound?

Use NMR spectroscopy (¹H and ¹³C) for structural elucidation, GC-MS for purity assessment, and X-ray crystallography to confirm stereochemistry. For quantitative analysis, develop calibration curves via HPLC with UV detection, ensuring validation against reference standards .

Q. What solvent systems optimize recrystallization of this compound?

Mixed solvents like ethanol/water or hexane/ethyl acetate are effective. Conduct solubility tests at incremental temperatures to determine optimal ratios. Monitor crystal growth using polarized light microscopy to assess purity and polymorph formation .

Q. How can researchers confirm the absence of toxic byproducts in synthesized batches?

Employ GC-MS headspace analysis for volatile impurities and LC-HRMS for non-volatile residues. Cross-reference fragmentation patterns with toxicant databases (e.g., EPA DSSTox) to identify hazardous contaminants .

Q. What are key stability considerations for storing this compound?

Store under an inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies using thermal stress (40–60°C) and humidity chambers (75% RH) to predict shelf life .

Advanced Research Questions

Q. How does the tert-butyl group influence reactivity in nucleophilic addition reactions?

The steric hindrance from the tert-butyl group directs nucleophiles to the para position, while its electron-donating nature activates the ketone for selective attacks. Validate regioselectivity using DFT calculations to map electrostatic potential surfaces and compare with experimental outcomes .

Q. What strategies address contradictions in reported biological activities of this compound?

Perform dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and metabolomic profiling to differentiate on-target effects from off-target interactions .

Q. How can enantiomeric purity of derivatives be optimized?

Apply asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) or use enzymatic resolution (e.g., lipases). Validate enantiopurity via chiral HPLC or polarimetry, and correlate results with crystallographic data .

Q. What in silico approaches predict metabolic pathways for this compound?

Use molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) to identify likely oxidation sites. Develop QSAR models to predict phase II conjugation (e.g., glucuronidation). Confirm predictions with in vitro microsomal assays and LC-MS metabolite profiling .

Q. How to design a structure-activity relationship (SAR) study for analogs?

Systematically modify substituents on the phenyl ring (e.g., halogens, methyl groups) and ketone chain length. Assess bioactivity using standardized assays (e.g., receptor binding affinity, antioxidant capacity). Apply multivariate statistical analysis (PCA or PLS) to correlate structural features with activity trends .

Methodological Notes

- Synthetic Optimization : For scale-up, replace batch reactors with continuous flow systems to enhance yield and reduce side products .

- Data Validation : Cross-reference analytical results with databases like PubChem or EPA DSSTox to ensure accuracy .

- Biological Studies : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate findings using in vivo models where applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.